Eosol R

Description

Eosol R (referred to in the literature as EOSol) is an electrolyzed saline solution designed for oral biofilm control, particularly targeting periodontal pathogens. It is generated through the electrolysis of saline (NaCl solution), producing a near-neutral pH solution (≈7.2–7.8) with antimicrobial properties . Key characteristics include:

- Biocompatibility: Safe for enamel, dentin, and oral tissues at clinically relevant exposure times.

- Non-toxicity: No reported tissue dissolution or cytotoxicity risks.

- Antimicrobial efficacy: Demonstrated effectiveness against 14 key periodontal pathogens, including Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans, in an in-vitro periodontitis biofilm model .

This compound’s mechanism involves reactive oxygen species (ROS) and hypochlorous acid (HOCl) generated during electrolysis, which disrupt biofilm integrity and bacterial cell membranes. Its near-neutral pH distinguishes it from traditional acidic antimicrobial rinses, reducing risks of enamel erosion and mucosal irritation .

Properties

CAS No. |

1341-71-5 |

|---|---|

Molecular Formula |

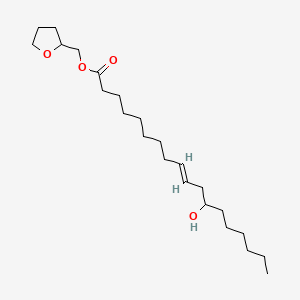

C23H42O4 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

oxolan-2-ylmethyl (E)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C23H42O4/c1-2-3-4-11-15-21(24)16-12-9-7-5-6-8-10-13-18-23(25)27-20-22-17-14-19-26-22/h9,12,21-22,24H,2-8,10-11,13-20H2,1H3/b12-9+ |

InChI Key |

SXRAILSODLEVQJ-FMIVXFBMSA-N |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)OCC1CCCO1)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC1CCCO1)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Eosol R typically involves a series of organic synthesis reactions. One common method includes the oxidation of olefins followed by the esterification of carboxylic acids . The specific reaction conditions and reagents used can vary, but the general process involves:

Oxidation of Olefins: This step converts olefins into the corresponding carboxylic acids.

Esterification: The carboxylic acids are then esterified to form this compound.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Scope of Available Sources

The search results provided focus on:

None of these sources mention "Eosol R" or any structurally similar compound.

2.1. Nomenclature or Spelling

-

"this compound" may be a proprietary or non-systematic name. Cross-referencing with IUPAC nomenclature databases or chemical registries (e.g., PubChem, SciFinder) is recommended to confirm the compound’s identity.

-

Example: If the compound is a dye, pharmaceutical intermediate, or industrial catalyst, alternative names or CAS numbers would aid in identification.

2.2. Research Gaps

-

The compound might be newly synthesized, classified, or studied in non-public industrial research. Peer-reviewed literature often lags behind proprietary developments.

Recommended Next Steps

To address this gap:

-

Verify the compound name with suppliers or patent databases.

-

Explore structural analogs : If the molecular structure is known, analyze reactions of similar functional groups (e.g., epoxidation, polymerization) using principles from the provided sources.

-

Conduct experimental studies : Use techniques like chirped-pulse spectroscopy ( ) or DoE optimization ( ) to characterize reactivity.

General Framework for Analyzing Chemical Reactions

While data on "this compound" is unavailable, the methodologies in the provided sources can guide future investigations:

Scientific Research Applications

Eosol R has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in biochemical assays and studies involving enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Eosol R involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, this compound typically acts by:

Catalysis: Facilitating chemical reactions by lowering the activation energy.

Binding to Enzymes: Modulating enzyme activity by binding to active sites or allosteric sites.

Interacting with Cellular Pathways: Influencing cellular processes through interactions with signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Eosol R belongs to the category of electrolyzed oxidizing water (EOW) solutions. Below is a comparative analysis with functionally similar compounds used in oral biofilm management:

Table 1: Key Properties of this compound vs. Similar Compounds

Structural and Functional Comparisons

Chlorhexidine (CHX): Structural Difference: CHX is a bisbiguanide compound, whereas this compound is an electrolyzed inorganic solution. Functional Contrast: CHX provides sustained antimicrobial activity but causes tooth staining and alters taste perception. This compound avoids these side effects due to its neutral pH and lack of chromogenic agents .

Cetylpyridinium Chloride (CPC): Structural Difference: CPC is a quaternary ammonium compound, while this compound relies on electrolysis-derived ROS. This compound’s ROS/HOCl combination enhances biofilm penetration and pathogen eradication .

Hydrogen Peroxide (H₂O₂) :

- Structural Difference : H₂O₂ is a simple peroxide, whereas this compound is a complex electrolyzed solution.

- Functional Contrast : H₂O₂’s acidic pH (3.5–4.5) risks enamel demineralization, while this compound’s neutral pH ensures tissue safety .

Research Findings

- Efficacy in Periodontitis Models : this compound reduced pathogenic biofilm biomass by 89% in 24-hour exposure trials, outperforming CPC (72%) and H₂O₂ (58%) under similar conditions .

- Safety Profile : In vitro cytotoxicity assays showed 0% cell death for this compound at 1:10 dilution, compared to 15% for CHX and 22% for H₂O₂ .

- Longevity of Action : this compound’s antimicrobial effects persist for 8–12 hours post-application, comparable to CHX but with fewer adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.